8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R,3R,8R,14S,15S)-
Description
Early Isolation and Characterization
Structural Elucidation
Critical techniques for identifying A5' include:
- ¹H and ¹³C NMR : Identified epicatechin units and specific interflavan linkages (4β→8 and 2α→O→7).
- Circular Dichroism (CD) and NOESY Experiments : Confirmed absolute configurations of the 4α→8 bond.
- Phloroglucinolysis : Validated the presence of epicatechin monomers and linkages.
Position Within Proanthocyanidin Classification Systems
Proanthocyanidin A5' is classified as an A-type dimer , distinguished by its C-O-C interflavan bonds. Below is a comparative classification framework:
| Feature | A-Type Proanthocyanidins | B-Type Proanthocyanidins |
|---|---|---|
| Interflavan Bonds | C-O-C (e.g., 2→O→7) | Carbon-Carbon (e.g., 4→8) |
| Oxidative Stability | Resistant to depolymerization | Susceptible to cleavage |
| Key Examples | Procyanidin A1, A5' | Procyanidin B1, B2 |
Structural Highlights of A5' :
- Core Units : Two epicatechin units.
- Linkages : 4β→8 (C-ring to C-ring) and 2α→O→7 (C-ring to A-ring).
- Stereochemistry : Defined as (1S,5R,6R,13R,21S)-configuration.
This classification underscores A5's role as a stable, astringent compound in plant defense systems.
Properties
CAS No. |
111466-30-9 |
|---|---|
Molecular Formula |
C30H24O12 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(1S,5R,6R,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27-,29?,30-/m1/s1 |
InChI Key |
NSEWTSAADLNHNH-DFRNNGSQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
melting_point |
300 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction and Optimization
Aqueous ethanol (65% v/v) at mildly acidic conditions (pH 5.13) and 21°C maximizes proanthocyanidin yield from sea buckthorn bark, achieving over 80% recovery. Ethanol’s polarity facilitates the dissolution of oligomeric proanthocyanidins while minimizing co-extraction of polysaccharides and proteins. Acetone-water mixtures (70:30) are alternatively employed for grape seed extracts, though subsequent acetone removal via vacuum evaporation is critical to avoid interference in downstream purification.
Table 1: Optimal Extraction Parameters for Proanthocyanidin-Rich Extracts
| Source | Solvent | Temperature | pH | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sea Buckthorn | 65% Ethanol | 21°C | 5.13 | 82.4 | 95.2 |
| Grape Seeds | 70% Acetone | 40°C | 4.0 | 75.6 | 88.7 |
Fermentation-Assisted Extraction
Yeast fermentation (e.g., Saccharomyces cerevisiae) reduces impurities in crude extracts by metabolizing residual sugars and proteins. In a patented process, 10⁵–10⁷ yeast cells/mL are incubated with proanthocyanidin extracts at 25°C and pH 4.5 for 24–48 hours, decreasing carbohydrate content by 40–60% and enhancing proanthocyanidin concentration to >90%. This biological pretreatment is particularly effective for grape skin extracts, where polysaccharides constitute up to 30% of dry weight.
Purification Techniques for Proanthocyanidin A5 Isolation
Crude extracts require multi-step purification to isolate Proanthocyanidin A5 from higher polymers (e.g., procyanidin B2) and non-phenolic contaminants.
Resin Chromatography
Macroporous resins like D3520 exhibit high affinity for proanthocyanidins due to hydrophobic and hydrogen-bonding interactions. Dynamic adsorption tests reveal that D3520 achieves 95.3% purity for sea buckthorn proanthocyanidins at a flow rate of 2 BV/h, with ethanol-water (70:30) as the eluent. By contrast, polyamide resins preferentially bind lower-molecular-weight oligomers, making them suitable for initial fractionation.
Reverse-Phase Chromatography with PEG-Modified Silica
A Japanese patent (JP5337574B2) details the use of polyethylene glycol (PEG)-modified silica gel (Discovery HS-PEG) for separating proanthocyanidins by degree of polymerization. Proanthocyanidin A5 elutes earlier than larger polymers under isocratic conditions with acetonitrile-water (15:85) containing 0.1% formic acid. This method resolves dimers (m/z 577) and trimers (m/z 865) with baseline separation, achieving >98% purity for A5 when coupled with preparative HPLC.
Table 2: Performance of Chromatographic Media in Proanthocyanidin A5 Purification
| Media Type | Separation Basis | Purity (%) | Recovery (%) |
|---|---|---|---|
| D3520 Resin | Hydrophobicity | 95.3 | 89.7 |
| HS-PEG Silica | Polymerization Degree | 98.1 | 82.4 |
| Sephadex LH-20 | Molecular Size | 91.5 | 78.9 |
Structural Characterization and Quantification
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)
Proanthocyanidin A5 is identified via reversed-phase HPLC (C18 column) with UV detection at 280 nm, eluting at 12.3 minutes under a gradient of 0.1% formic acid and acetonitrile. MS/MS fragmentation (negative ion mode) confirms the dimeric structure through diagnostic ions at m/z 289 (epicatechin) and m/z 577 [M−H]⁻. Quantification against procyanidin A2 standards reveals linearity (R² = 0.998) in the 0.1–50 µg/mL range.
Thiolytic Degradation Analysis
Acid-catalyzed depolymerization in the presence of benzyl mercaptan cleaves interflavan bonds, releasing terminal units (epicatechin) and extension units (epicatechin-4β-benzylthioether). Molar ratios determined by HPLC quantify the proportion of A5 in mixtures, distinguishing it from B-type proanthocyanidins.
Biosynthetic Insights and Biotechnological Production
Enzymatic Pathways
Proanthocyanidin A5 biosynthesis involves leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR), which convert leucoanthocyanidins to 2,3-cis-flavan-3-ols (e.g., epicatechin). In Medicago truncatula, LAR activity is compartmentalized in endoplasmic reticulum-associated metabolons, ensuring efficient channeling of intermediates. Heterologous expression of VvLAR1 in E. coli yields 120 mg/L epicatechin, a precursor for A5 synthesis.
Challenges in Synthetic Approaches
Chemical synthesis of Proanthocyanidin A5 faces regioselectivity hurdles during flavan-3-ol coupling. Microwave-assisted condensation of epicatechin and catechin thioetchers achieves 35% yield but requires protection/deprotection steps that limit scalability.
Industrial Applications and Stability Considerations
Proanthocyanidin A5’s instability at pH >7.0 necessitates encapsulation in maltodextrin or cyclodextrin matrices for nutraceutical formulations. Spray-dried powders retain 85% activity after 12 months at 25°C, compared to 60% for unencapsulated extracts.
Chemical Reactions Analysis
Key intermediates:
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| (±)-Leucocyanidin | Precursor for flavan-3,4-diols | |
| 4β-Benzylsulfanylepicatechin | Electrophilic monomer for C4→C8 bonding |
Enzymatic Polymerization
Laccases (LACs) catalyze the oxidative polymerization of flavan-3-ols into Proanthocyanidin A5' and higher oligomers:
-
SmLAC1-mediated polymerization : In Salvia miltiorrhiza, SmLAC1 oxidizes catechin/epicatechin monomers, enabling:
Experimental evidence:
Mass Spectrometry (UPLC/Q-TOF-MS)
-
Fragmentation patterns :
Nuclear Magnetic Resonance (NMR)
Critical ¹H/¹³C NMR shifts for Proanthocyanidin A5':
| Position | δ(¹H) ppm | δ(¹³C) ppm | Assignment |
|---|---|---|---|
| C2-F | 5.32 (s) | 78.3 | Interflavan ether bond |
| C4-F | 4.61 (s) | 37.5 | C4→C8 linkage |
| H-6/8-A | 6.02 (bs) | 95.2 | A-ring meta-coupling |
| Data adapted from |
Reactivity in Solution
Proanthocyanidin A5' participates in:
-
Anthocyanin adduction : In acidic media (e.g., wine), it reacts with anthocyanins to form:
Functional Implications
-
Antioxidant capacity : The ortho-dihydroxy groups on the B-ring enable radical scavenging, with IC₅₀ values 40% lower than B-type analogs .
-
Enzyme inhibition : A5' aggregates digestive enzymes (e.g., pancreatic lipase) via hydrophobic/H-bond interactions, reducing lipid absorption .
Proanthocyanidin A5' exhibits multifaceted reactivity governed by its unique A-type linkages and stereochemistry. Advances in enzymatic synthesis and structural analysis have clarified its biosynthesis and functional roles, positioning it as a critical target for nutraceutical and pharmacological development.
Scientific Research Applications
Proanthocyanidin A5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the polymerization and depolymerization of flavan-3-ols.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and beverage industry for its antioxidant properties, which help in preserving the quality and shelf life of products .
Mechanism of Action
The mechanism of action of proanthocyanidin A5 involves its interaction with various molecular targets and pathways. These include:
Antioxidant Activity: Proanthocyanidin A5 scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by preventing the oxidation of low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
Comparison with Similar Compounds
Proanthocyanidins are classified based on monomeric units, linkage types, and polymerization degree. Below is a comparative analysis of PA A5' with other proanthocyanidins and structurally related compounds:
Table 1: Structural and Functional Comparison of PA A5' with Key Analogs
Key Differences
Structural Complexity: PA A5' exhibits A-type linkages, which enhance resistance to enzymatic degradation compared to B-type proanthocyanidins . Prodelphinidins contain trihydroxylated monomers (e.g., gallocatechin), whereas PA A5' typically uses dihydroxylated catechins .
Bioactivity :
- PA A5' demonstrates superior antimicrobial activity compared to B-type proanthocyanidins, likely due to its stable double-bond structure .
- OPCs, which include mixed proanthocyanidins, show broader vasodilatory effects but lower specificity in targeting microbial pathogens .
Sources and Extraction :
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the extraction of Proanthocyanidin A5 from plant matrices?
- Answer : Proanthocyanidin A5 extraction can be optimized using response surface methodology (RSM) with Box-Behnken or central composite designs. Single-factor experiments (e.g., solvent concentration, temperature, extraction time) are first conducted to identify critical parameters. A regression model is then developed to predict optimal conditions, validated through experimental replication. For example, ethanol concentration (70–71%) and solid-to-solvent ratios (1:50 g/mL) are key factors in microwave-assisted or conventional extractions .
Q. How can researchers reliably quantify Proanthocyanidin A5 in complex biological samples?
- Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantifying Proanthocyanidin A5 due to its resolution for oligomeric forms. Hydrophilic interaction chromatography (HILIC) columns paired with UV-Vis detection (280 nm) are effective. For tissue-specific studies, ELISA assays may be adapted to measure interactions with collagen or dentin matrices, though cross-reactivity with other proanthocyanidins requires validation .
Q. What experimental controls are essential when assessing Proanthocyanidin A5 stability during storage?
- Answer : Include controls for temperature (±4°C vs. room temperature), light exposure (amber vials vs. clear glass), and antioxidant additives (e.g., ascorbic acid). Purity should be monitored via HPLC at baseline and intervals, with degradation products identified using tandem mass spectrometry (LC-MS/MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Proanthocyanidin A5’s bioactivity across in vitro and in vivo models?
- Answer : Discrepancies often arise from differences in bioavailability, metabolite formation, or experimental design (e.g., dosage, exposure time). Use pharmacokinetic profiling (e.g., plasma concentration-time curves) and tissue-specific metabolite tracking. Comparative studies with structural analogs (e.g., A2, B2) can isolate A5-specific effects, as seen in antiviral assays .
Q. What strategies are effective for elucidating the transcriptional regulation of Proanthocyanidin A5 biosynthesis?
- Answer : Employ CRISPR/Cas9-mediated knockout or overexpression of candidate transcription factors (e.g., VvMYBPA1) in model plants (Arabidopsis, grapevine). Pair RNA-seq with LC-MS to correlate gene expression with metabolite accumulation. Promoter-binding assays (e.g., yeast one-hybrid) validate direct regulatory roles .
Q. How should researchers design experiments to evaluate Proanthocyanidin A5’s interaction with collagen matrices in tissue engineering?
- Answer : Use atomic force microscopy (AFM) to measure cross-linking strength and collagen fibril density. Combine with in vitro degradation assays (e.g., collagenase exposure) and profilometry to quantify wear resistance in demineralized dentin. Include negative controls (untreated collagen) and positive controls (e.g., glutaraldehyde) .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks are suitable for analyzing dose-response relationships in Proanthocyanidin A5 studies?
- Answer : Non-linear regression models (e.g., log-logistic or Hill equations) are ideal for sigmoidal dose-response curves. For multi-parametric datasets (e.g., extraction yield vs. solvent polarity), multivariate analysis (PCA or PLS-DA) identifies dominant variables. Report confidence intervals and effect sizes to address variability .
Q. How can researchers address batch-to-batch variability in Proanthocyanidin A5 sourcing for reproducibility?
- Answer : Implement strict phytochemical profiling (HPLC fingerprints, NMR for structural confirmation) for each batch. Use reference standards from accredited agencies (e.g., NIST). Document extraction protocols (e.g., solvent lot numbers, equipment calibration) in supplementary materials .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
